1-(3-fluorophenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(3-FLUOROPHENYL)-N-[(FURAN-2-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a fluorophenyl group, a furan ring, and a triazole ring, making it a molecule of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 1-(3-FLUOROPHENYL)-N-[(FURAN-2-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a reaction between an azide and an alkyne.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Furan Ring: The furan ring can be attached through a coupling reaction, such as a Suzuki or Heck coupling.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate with an appropriate amine under suitable conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
1-(3-FLUOROPHENYL)-N-[(FURAN-2-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-FLUOROPHENYL)-N-[(FURAN-2-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis for the development of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-FLUOROPHENYL)-N-[(FURAN-2-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Disrupting Cellular Functions: Interfering with cellular functions such as DNA replication, protein synthesis, or membrane integrity.
The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.
Comparison with Similar Compounds
1-(3-FLUOROPHENYL)-N-[(FURAN-2-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
1-(3-CHLOROPHENYL)-N-[(FURAN-2-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
1-(3-BROMOPHENYL)-N-[(FURAN-2-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE: Similar structure but with a bromophenyl group instead of a fluorophenyl group.
1-(3-METHOXYPHENYL)-N-[(FURAN-2-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE: Similar structure but with a methoxyphenyl group instead of a fluorophenyl group.
The uniqueness of 1-(3-FLUOROPHENYL)-N-[(FURAN-2-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE lies in the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C14H11FN4O2 |
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Molecular Weight |
286.26 g/mol |
IUPAC Name |
1-(3-fluorophenyl)-N-(furan-2-ylmethyl)triazole-4-carboxamide |
InChI |
InChI=1S/C14H11FN4O2/c15-10-3-1-4-11(7-10)19-9-13(17-18-19)14(20)16-8-12-5-2-6-21-12/h1-7,9H,8H2,(H,16,20) |
InChI Key |
FZBZSPDWIVCCQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C=C(N=N2)C(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
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